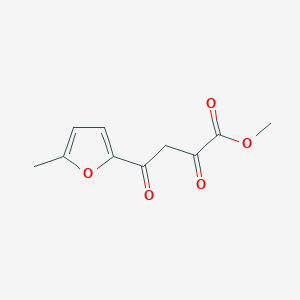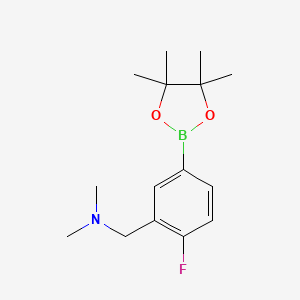
5-Fluoro-3-methoxypicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-methoxypicolinic acid is a chemical compound with the molecular formula C7H6FNO3 . It contains 18 bonds in total, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring, a carboxylic acid group, a hydroxyl group, an ether group, and a pyridine . The molecular weight of the compound is 171.13 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 171.13 g/mol . It has a topological polar surface area of 59.4 Ų and a complexity of 176 . It has 1 hydrogen bond donor and 5 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Controlled Drug Delivery
Methoxy-modified kaolinite has been explored as a novel carrier for anticancer drugs like 5-fluorouracil (5FU). This research highlights the controlled release of 5FU in simulated colonic fluid, indicating potential use in colon-specific drug delivery. The unique properties of methoxy-modified kaolinite facilitate selective loading and controlled release, mainly due to the strong affinity between 5FU and kaolinite and the diffusion restriction of kaolinite's lamellar layers (Tan et al., 2017).
High-Capacity Drug Loading
Another study demonstrates the high-capacity loading of 5FU on methoxy-modified kaolinite. The findings suggest that methoxy-modified kaolinite, due to its increased interlayer space and high affinity for 5FU, can hold significantly more drug content compared to unmodified kaolinite. This makes it a promising carrier in the pharmaceutical industry, especially for delivering high drug doses (Tan et al., 2014).
Novel Fluorophore Development
A study on 6-Methoxy-4-quinolone (an oxidation product derived from 5-methoxyindole-3-acetic acid) discusses its potential as a novel fluorophore. It exhibits strong fluorescence in a wide pH range, making it useful for biomedical analysis. Its stability against light and heat, along with its consistent fluorescence across different pH levels, positions it as a valuable tool for fluorescent labeling in various research applications (Hirano et al., 2004).
Enhancement of Chemotherapeutic Efficacy
Research into the modulation of fluorouracil's activity in treating advanced colorectal cancer indicates that combinations of 5-FU with compounds like folinic acid or methotrexate can improve patient survival and quality of life. These studies highlight the importance of drug combinations and specialized applications in chemotherapy, offering direction for future clinical research (Abbruzzese & Levin, 1989; Poon et al., 1989).
Electochemical Charge Storage Materials
Fluoropolymers, including poly(5-fluoroindole), have been developed for their high-performance as charge storage materials. Their excellent specific capacitance and cycling stability make them superior to other polymer materials like polyindole, suggesting their potential application in supercapacitors and other electrochemical devices (Wang et al., 2019).
Wirkmechanismus
Target of Action
It’s structurally similar to 5-fluorouracil (5-fu), a well-known chemotherapeutic agent . 5-FU primarily targets the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a critical target in cancer treatment .
Mode of Action
The main mechanism of 5-FU involves the formation of a covalently bound ternary complex by binding the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS . This binding interrupts the action of TS, blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .
Biochemical Pathways
5-fu, its structural analog, is known to modulate multiple biological signaling pathways such as hippo/yap, wnt/β-catenin, hedgehog, nf-kb, and notch cascades .
Pharmacokinetics
The pharmacokinetics of 5-fu have been extensively studied . 5-FU has a bioavailability ranging from 28 to 100%, and it is metabolized intracellularly and in the liver through cytochrome P450 (CYP)-mediated processes . The elimination half-life of 5-FU is approximately 16 minutes, and it is excreted through the kidneys .
Result of Action
5-fu, its structural analog, is known to cause cell death by inhibiting dna synthesis, thus preventing cell replication and growth .
Eigenschaften
IUPAC Name |
5-fluoro-3-methoxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZYGMFVFXLYGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2362595.png)


![1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2362601.png)

![Ethyl 5,5,7,7-tetramethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2362605.png)






![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2362616.png)
